molecular formula C16H16N4O2S B2703617 5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 896677-55-7

5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2703617
CAS No.: 896677-55-7
M. Wt: 328.39
InChI Key: GZCMMDGFTNGXGN-UHFFFAOYSA-N
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Description

“5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that play a significant role in various biological processes .


Synthesis Analysis

Methods have been developed for the synthesis of pyrimido[4,5-d]pyrimidines from 5-acetyl-4-aminopyrimidines . Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .

Scientific Research Applications

Structural and Electronic Properties

Pyrimidine derivatives have been extensively studied for their electronic and structural properties, which are crucial for their applications in medicinal chemistry and materials science. For instance, a study detailed the structural parameters, electronic properties, and NLO exploration of thiopyrimidine derivatives, highlighting their promising applications in medicine and nonlinear optics fields. These findings were supported by density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, showing that these compounds exhibit significant NLO characteristics, making them suitable for optoelectronic applications (Hussain et al., 2020).

Applications in Nonlinear Optics (NLO)

The NLO properties of pyrimidine derivatives are of particular interest for their potential use in optoelectronic devices. The study by Hussain et al. (2020) demonstrated that certain pyrimidine derivatives possess larger NLO properties compared to standard molecules, indicating their high potential for use in advanced technological applications, including high-tech optoelectronic devices.

Drug Discovery and Development

In the field of drug discovery, pyrimidine derivatives have been synthesized and investigated for various pharmacological activities. The synthesis of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids was explored, aiming at developing compounds with potential antibacterial and antitumor activities. This study showcased the synthesis of compounds that exhibited variable antibacterial activities, suggesting the significant potential of pyrimidine derivatives in developing new therapeutic agents (Alwan et al., 2014).

Future Directions

Pyrimidines, including “5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione”, have a great practical potential in the search for new biologically active compounds . Future research could focus on exploring the biological activities of these compounds and developing efficient methods for their synthesis .

Properties

IUPAC Name

5-ethylsulfanyl-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-4-23-14-11-13(19(2)16(22)20(3)15(11)21)17-12(18-14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCMMDGFTNGXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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